molecular formula C14H15NO B13081339 2-[Amino(phenyl)methyl]-4-methylphenol

2-[Amino(phenyl)methyl]-4-methylphenol

Cat. No.: B13081339
M. Wt: 213.27 g/mol
InChI Key: VTZXYHOEPKJIGE-UHFFFAOYSA-N
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Description

2-[Amino(phenyl)methyl]-4-methylphenol is an organic compound that features a phenyl group substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino(phenyl)methyl]-4-methylphenol can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with benzylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated processes can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 2-[Amino(phenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[Amino(phenyl)methyl]-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Amino(phenyl)methyl]-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-[Amino(phenyl)methyl]phenol: Similar structure but lacks the methyl group.

    4-Methylphenol: Lacks the amino group but has a similar phenyl structure.

    Benzylamine: Contains the amino group but lacks the phenyl and methyl groups.

Uniqueness: 2-[Amino(phenyl)methyl]-4-methylphenol is unique due to the presence of both the amino and methyl groups on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[amino(phenyl)methyl]-4-methylphenol

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(16)12(9-10)14(15)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3

InChI Key

VTZXYHOEPKJIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)N

Origin of Product

United States

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